molecular formula C16H20N2O2 B14313427 1,2-Benzenedicarbonitrile, 4,5-dibutoxy- CAS No. 113684-83-6

1,2-Benzenedicarbonitrile, 4,5-dibutoxy-

Cat. No.: B14313427
CAS No.: 113684-83-6
M. Wt: 272.34 g/mol
InChI Key: AYSGJQJWPVLOAT-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, 4,5-dibutoxy- is an organic compound with the molecular formula C16H20N2O2 It is a derivative of 1,2-benzenedicarbonitrile, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by butoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenedicarbonitrile, 4,5-dibutoxy- can be synthesized through a multi-step process. One common method involves the alkylation of 1,2-benzenedicarbonitrile with butyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 1,2-benzenedicarbonitrile, 4,5-dibutoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile, 4,5-dibutoxy- undergoes various chemical reactions, including:

    Oxidation: The butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The butoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Butyl aldehyde or butyric acid derivatives.

    Reduction: 1,2-Benzenediamine, 4,5-dibutoxy-.

    Substitution: Various alkyl or aryl substituted derivatives depending on the substituent used.

Scientific Research Applications

1,2-Benzenedicarbonitrile, 4,5-dibutoxy- has several scientific research applications:

    Materials Science:

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: Investigated for its potential use in drug discovery and development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-benzenedicarbonitrile, 4,5-dibutoxy- depends on the specific application and reaction it is involved in. In general, the compound can interact with various molecular targets through its nitrile and butoxy functional groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarbonitrile, 4,5-dioctyloxy-: Similar structure but with octyloxy groups instead of butoxy groups.

    3,6-Dibutoxy-1,2-benzenedicarbonitrile: Similar structure but with butoxy groups at positions 3 and 6 instead of 4 and 5.

    1,2-Benzenedicarbonitrile, 4,5-dimethoxy-: Similar structure but with methoxy groups instead of butoxy groups.

Uniqueness

1,2-Benzenedicarbonitrile, 4,5-dibutoxy- is unique due to the specific positioning of the butoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

CAS No.

113684-83-6

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

4,5-dibutoxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H20N2O2/c1-3-5-7-19-15-9-13(11-17)14(12-18)10-16(15)20-8-6-4-2/h9-10H,3-8H2,1-2H3

InChI Key

AYSGJQJWPVLOAT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C#N)C#N)OCCCC

Origin of Product

United States

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